molecular formula C4H6N6 B2887968 4-(azidomethyl)-5-methyl-2H-triazole CAS No. 1810055-83-4

4-(azidomethyl)-5-methyl-2H-triazole

Cat. No.: B2887968
CAS No.: 1810055-83-4
M. Wt: 138.134
InChI Key: YWPOWOVDUOHLIA-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-5-methyl-2H-triazole is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azide functional group, which consists of three nitrogen atoms connected in a linear arrangement

Scientific Research Applications

4-(Azidomethyl)-5-methyl-2H-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazole rings through cycloaddition reactions.

    Biology: Employed in bioconjugation techniques for labeling biomolecules due to the reactivity of the azide group.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of triazole-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and explosives.

Mechanism of Action

Target of Action

Azido impurities, which this compound is a part of, have been found in certain sartan active substances . Sartans are a class of drugs used to treat hypertension and certain heart or kidney diseases by blocking the action of angiotensin II, a hormone that constricts blood vessels and causes blood pressure to rise .

Mode of Action

Azido impurities, including this compound, are known to be highly reactive towards dna . This reactivity suggests that the compound may interact with DNA or other cellular components, potentially leading to changes in cellular function or structure.

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body

Result of Action

Due to its potential reactivity with dna, it could lead to dna damage, which may result in mutagenic effects . Mutagenic compounds can alter DNA sequences, potentially leading to uncontrolled cell growth or cancer. It’s important to note that the presence of this compound in pharmaceuticals is considered an impurity, and efforts are made to control its levels to ensure patient safety .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the patient’s body (such as age, sex, genetic makeup, and overall health). For instance, the presence of this compound as an impurity in certain sartan drugs led to recalls to prevent further use . This highlights the importance of controlling the environment in which the compound is present to ensure safety and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azidomethyl)-5-methyl-2H-triazole typically involves the reaction of a suitable precursor with sodium azide. One common method is the nucleophilic substitution reaction where a halomethyl derivative of 5-methyl-2H-triazole is treated with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potential hazards associated with handling azides, which are known to be explosive under certain conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-5-methyl-2H-triazole undergoes various types of chemical reactions, including:

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution Reactions: The azide group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction between azides and alkynes.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium azide (NaN3) in solvents like DMF or DMSO.

Major Products Formed

    Cycloaddition: Formation of 1,2,3-triazoles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    5-(Azidomethyl)-1H-tetrazole: Similar in structure but contains a tetrazole ring instead of a triazole ring.

    4-(Azidomethyl)-1H-pyrazole: Contains a pyrazole ring instead of a triazole ring.

    4-(Azidomethyl)-1H-imidazole: Contains an imidazole ring instead of a triazole ring.

Uniqueness

4-(Azidomethyl)-5-methyl-2H-triazole is unique due to its specific triazole ring structure, which imparts distinct chemical properties and reactivity. The presence of the azide group makes it highly reactive and versatile for various synthetic applications, particularly in the formation of triazole rings through cycloaddition reactions.

Properties

IUPAC Name

4-(azidomethyl)-5-methyl-2H-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N6/c1-3-4(2-6-9-5)8-10-7-3/h2H2,1H3,(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPOWOVDUOHLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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